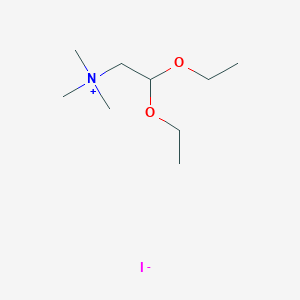

Betainealdehyde Diethylacetal Iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Betainealdehyde Diethylacetal Iodide is a chemical compound that likely shares characteristics with similar organic compounds involving iodide ions, betaine, and aldehyde groups. While direct studies on this compound are scarce, research on related chemicals provides insights into its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the formation of cinnamaldehydes from acrolein diethyl acetal and aryl iodides and bromides. This process tolerates various functional groups, suggesting a versatile approach for synthesizing compounds with similar structures to Betainealdehyde Diethylacetal Iodide (Battistuzzi, Cacchi, & Fabrizi, 2003).

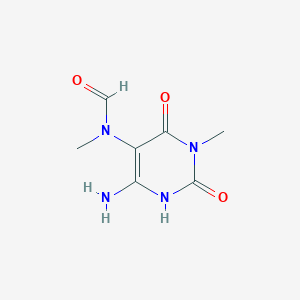

Molecular Structure Analysis

Research on compounds with iodide ions and organic groups often involves X-ray diffraction and spectroscopic methods to elucidate their structure. For example, studies on iodobismuthates have revealed complex 1D chains and the role of short I...I interchain contacts in determining molecular structure (Louvain, Mercier, & Boucher, 2009).

Chemical Reactions and Properties

Betaine compounds, such as Betaine potassium iodide dihydrate, have been shown to undergo structural phase transitions and possess unique dielectric properties, which could be relevant to the study of Betainealdehyde Diethylacetal Iodide's reactivity and interactions (Almeida et al., 1998).

Physical Properties Analysis

Although specific information on Betainealdehyde Diethylacetal Iodide was not found, related studies indicate that the physical properties of such compounds can be influenced by their molecular structure and phase behavior, as seen in the analysis of betaine compounds and their phase transitions (Almeida et al., 1998).

Chemical Properties Analysis

The chemical properties of compounds similar to Betainealdehyde Diethylacetal Iodide can be deduced from studies on the reactivity of iodide-containing compounds. For instance, the chemo- and stereoselectivities of aryl iodide-catalyzed reactions provide insights into the reactivity patterns that might be expected for Betainealdehyde Diethylacetal Iodide (Zhou et al., 2018).

科学的研究の応用

Iodine Chemistry and Applications

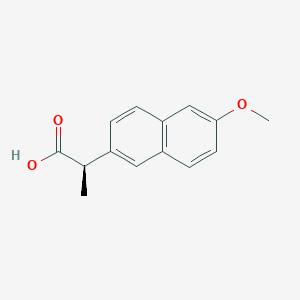

Asymmetric Synthesis and Catalysis : The use of chiral bifunctional ammonium iodide catalysts demonstrates the potential for asymmetric synthesis, such as the α-hydroxylation of β-ketoesters using hydrogen peroxide. This showcases iodine's role in facilitating novel organic transformations with potential applications in pharmaceutical synthesis and material science (Mairhofer, Novacek, & Waser, 2020).

Analytical Methods for Iodine Quantification : Understanding iodine's quantification in complex matrices is crucial for environmental and nutritional studies, highlighting the importance of developing reliable and accessible analytical techniques. This research underpins the significance of iodine in human health and environmental monitoring (Shelor & Dasgupta, 2011).

Environmental Impact and Water Treatment : Studies on iodinated disinfection by-products (DBPs) from compounds used in medical imaging and water treatment processes reveal the environmental pathways and toxicological concerns of iodine-containing compounds. These findings are essential for assessing the impact of iodine on water quality and human health (Duirk et al., 2011).

Iodine in Organic Synthesis : The application of iodine in the synthesis of labeled compounds for medical imaging, such as positron emission tomography (PET), illustrates iodine's utility in creating diagnostic tools. This research demonstrates the versatility of iodine in synthesizing complex molecules for biomedical applications (Eriksson, Åberg, & Långström, 2007).

Iodine in Environmental Chemistry : The formation and behavior of iodinated DBPs in drinking water, their toxicological effects, and mechanisms of formation provide critical insights into managing water treatment processes to minimize health risks. This body of work underscores the complexity of iodine chemistry in environmental contexts (Dong, Qiang, & Richardson, 2019).

Safety And Hazards

特性

IUPAC Name |

2,2-diethoxyethyl(trimethyl)azanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22NO2.HI/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBGXTFFXWVDMA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C[N+](C)(C)C)OCC.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424104 |

Source

|

| Record name | Betainealdehyde Diethylacetal Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Betainealdehyde Diethylacetal Iodide | |

CAS RN |

6711-89-3 |

Source

|

| Record name | NSC97065 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Betainealdehyde Diethylacetal Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid](/img/structure/B15034.png)